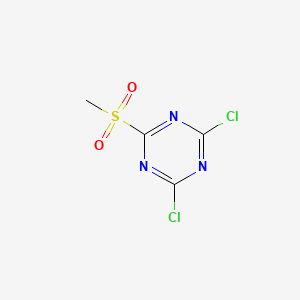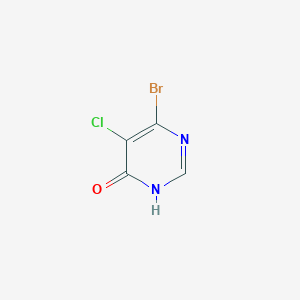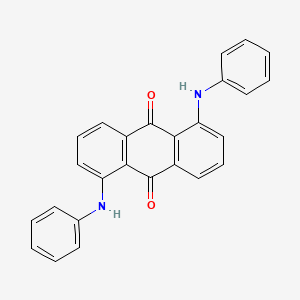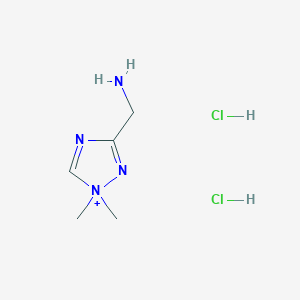![molecular formula C12H10N4 B13130506 4-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B13130506.png)
4-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine is a heterocyclic compound that features both a benzimidazole and a pyridine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both benzimidazole and pyridine rings endows the molecule with unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with o-phenylenediamine under acidic conditions to form the benzimidazole ring, followed by further functionalization to introduce the pyridine moiety . Another approach involves the use of palladium-catalyzed cross-coupling reactions to construct the desired heterocyclic framework .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
科学的研究の応用
4-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 4-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
類似化合物との比較
Similar Compounds
2-(1H-Benzo[d]imidazol-2-yl)pyridine: Similar structure but lacks the amine group at the 3-position.
4-(1H-Benzo[d]imidazol-2-yl)aniline: Contains an aniline group instead of a pyridine ring.
3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine: Features a pyrazole ring instead of a pyridine ring.
Uniqueness
4-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine is unique due to the presence of both benzimidazole and pyridine rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
特性
分子式 |
C12H10N4 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
4-(1H-benzimidazol-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C12H10N4/c13-9-7-14-6-5-8(9)12-15-10-3-1-2-4-11(10)16-12/h1-7H,13H2,(H,15,16) |
InChIキー |
ZMDXBSRYVMQVLX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=NC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Nitro-[2,3'-bipyridine]-4-carbonitrile](/img/structure/B13130425.png)








![3'-(2-Cyanoethyl)5'-ethyl2',6'-dimethyl-[3,4'-bipyridine]-3',5'-dicarboxylate](/img/structure/B13130475.png)

![(6e)-6-Imino-1-[2-methyl-4-(propan-2-yl)phenyl]-1,6-dihydro-1,3,5-triazine-2,4-diamine](/img/structure/B13130477.png)
![tert-butyl N-[3-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]propyl]carbamate](/img/structure/B13130485.png)
![N-[4,6-Bis(2-methoxyanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13130513.png)
